3,6-Dimethyloctahydro-5,8-methanoindolizine
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Overview
Description
3,6-Dimethyloctahydro-5,8-methanoindolizine is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₁₉N. This compound is part of the indolizine family, which is known for its significant biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyloctahydro-5,8-methanoindolizine can be achieved through several methods, including cyclocondensations, cycloadditions, cyclization/eliminations, and cycloisomerizations . One common approach involves the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine (Et₃N). This reaction yields a dihydropyridin-1(2H)-yl anion, which undergoes Thorpe–Ziegler-type cyclization to form the indolizine core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyloctahydro-5,8-methanoindolizine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3,6-Dimethyloctahydro-5,8-methanoindolizine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-Dimethyloctahydro-5,8-methanoindolizine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby providing therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
- 3,9-Dimethyl-2-azatricyclo[5.2.1.02,6]decane
- 5,8-Methanoindolizine,octahydro-3,6-dimethyl-(9CI)
Uniqueness
3,6-Dimethyloctahydro-5,8-methanoindolizine is unique due to its specific structural features and the presence of the indolizine core. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H19N |
---|---|
Molecular Weight |
165.27 g/mol |
IUPAC Name |
3,9-dimethyl-2-azatricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C11H19N/c1-7-5-9-6-11(7)12-8(2)3-4-10(9)12/h7-11H,3-6H2,1-2H3 |
InChI Key |
BXMNNCMHXFMNFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2N1C3CC2CC3C |
Origin of Product |
United States |
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